N-(6-Aminohexyl)-D-gluconamide
Description
Contextualization within Amide-Containing Carbohydrate Derivatives
N-(6-Aminohexyl)-D-gluconamide belongs to the broad class of amide-containing carbohydrate derivatives. These molecules are characterized by a sugar unit covalently linked to a nitrogen-containing group via an amide bond. pressbooks.pubwikipedia.org This class of compounds is significant due to the diverse properties conferred by combining the hydrophilicity of the sugar with the versatile chemistry of the amide linkage.
Amide-containing carbohydrate derivatives are explored for a wide range of applications. Their physical properties, such as high boiling points and water solubility, are influenced by the polar amide group and its capacity for hydrogen bonding. pressbooks.publibretexts.orgsolubilityofthings.com In materials science and biochemistry, these derivatives are investigated for use as surfactants, in drug delivery systems, and as components of biocompatible materials. semanticscholar.org The synthesis of these compounds is an active area of chemical research, with a focus on developing efficient and environmentally benign methods. researchgate.net
The structure of this compound, featuring a D-gluconamide head and a hexylamino tail, positions it as a classic example of this molecular class, designed for specific biochemical probing.
Significance in Biochemical and Chemical Sciences
The significance of this compound in the sciences stems from its rational design as a tool for biochemical studies. Its synthesis is straightforward, typically achieved through the reaction of D-glucono-1,5-lactone with 1,6-diaminohexane. researchgate.net
A primary area of investigation for this compound has been its potential as an enzyme inhibitor. researchgate.net Specifically, it was synthesized and tested for its ability to inhibit human liver lysosomal glucocerebrosidase and human spleen neutral aryl β-glucosidase. researchgate.netumich.edu Research findings indicated that this compound did not significantly inhibit these enzymes. umich.edu This outcome, while negative, provides valuable structure-activity relationship data, contributing to the broader understanding of what molecular features are necessary for effective enzyme inhibition.
The inclusion of the 6-aminohexyl group is a key feature of its molecular design. This linker provides a terminal primary amine group, which is a versatile chemical handle. In biochemical applications, such linkers are frequently used to immobilize molecules onto solid supports for affinity chromatography, to attach fluorescent probes, or to link to other biomolecules. researchgate.netscispace.comresearchgate.net While this compound itself may not be a potent therapeutic agent, its structure serves as a model for creating functionalized carbohydrate probes designed to study biological interactions. researchgate.net
Below are data tables summarizing the key properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2R,3S,4R,5R)-N-(6-aminohexyl)-2,3,4,5,6-pentahydroxyhexanamide | chemsrc.com |
| CAS Number | 69489-85-6 | chemsrc.comchemicalbook.com |
| Molecular Formula | C₁₂H₂₆N₂O₆ | chemsrc.comchemicalbook.com |
| Molecular Weight | 294.345 g/mol | chemsrc.com |
| Exact Mass | 294.17900 | chemsrc.com |
| Synthesis | Prepared from D-glucono-1,5-lactone and 1,6-diaminohexane. | The synthesis provides a direct route to this functionalized carbohydrate derivative. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-gluconic acid |
| D-glucono-1,5-lactone |
| 1,6-diaminohexane |
| Human liver lysosomal glucocerebrosidase |
Structure
3D Structure
Properties
CAS No. |
69489-85-6 |
|---|---|
Molecular Formula |
C12H26N2O6 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(6-aminohexyl)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C12H26N2O6/c13-5-3-1-2-4-6-14-12(20)11(19)10(18)9(17)8(16)7-15/h8-11,15-19H,1-7,13H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |
InChI Key |
KMQNDXVFOHANIQ-CHWFTXMASA-N |
Isomeric SMILES |
C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCN |
Canonical SMILES |
C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Aminohexyl D Gluconamide and Analogs
Direct Synthetic Routes from D-Glucono-1,5-lactone
The most direct pathway to synthesize N-(6-Aminohexyl)-D-gluconamide involves the aminolysis of D-Glucono-1,5-lactone. This starting material, a cyclic ester (lactone) of D-gluconic acid, is commercially produced, often through the oxidation of glucose. chemicalbook.com The structure of the lactone features a six-membered ring that is susceptible to nucleophilic attack.
The synthesis is achieved by treating D-Glucono-1,5-lactone directly with 1,6-diaminohexane. researchgate.net In this reaction, one of the primary amine groups of the diaminohexane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to the opening of the ring and the formation of a stable amide bond, yielding the open-chain N-substituted gluconamide (B1216962). The use of a diamine as the nucleophile results in a product that retains a free primary amine at the terminus of the hexyl chain, which is available for subsequent functionalization. Unprotected sugars with a lactol at the reducing end can undergo oxidation to the corresponding lactone, and the in situ reaction with amines leads to the formation of amides in a one-pot process. frontiersin.org
Table 1: Properties of D-Glucono-1,5-lactone
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₀O₆ | vwr.com |
| Molar Mass | 178.14 g/mol | chemicalbook.com |
| Appearance | Crystalline solid | nih.gov |
| Melting Point | 151 - 154 °C (with decomposition) | vwr.com |
| CAS Number | 90-80-2 | chemicalbook.comvwr.com |
| Solubility in Water | 590 g/L (25 °C), undergoes hydrolysis | vwr.com |
Related Synthetic Approaches for Aminoalkyl Glyconamides
The synthesis of aminoalkyl glyconamides is not limited to a single method but encompasses a range of strategies that can be adapted to produce various analogs with different linker lengths or carbohydrate heads. These approaches are fundamental to creating a library of ligands for biological studies.
The synthesis of this compound is a prime example of a reaction utilizing a diamine derivative to introduce a functional spacer arm. The key reactant, 1,6-diaminohexane (also commonly known as hexamethylenediamine), is an organic compound with the formula H₂N(CH₂)₆NH₂. wikipedia.org It consists of a flexible six-carbon (hexamethylene) chain terminated by two primary amine groups. wikipedia.org
In the context of glyconamide synthesis, the bifunctional nature of 1,6-diaminohexane is critical. chemicalbook.com One amine group participates in the amide bond formation with the glucono-lactone, while the second, distal amine group remains as a reactive handle on the final product. This terminal amine is essential for the covalent immobilization of the carbohydrate ligand to solid supports or for conjugation to other molecules like proteins. researchgate.net
Table 2: Properties of 1,6-Diaminohexane
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₆N₂ | wikipedia.org |
| Molar Mass | 116.208 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless to yellowish solid | wikipedia.org |
| Melting Point | 39 to 42 °C | wikipedia.org |
| Boiling Point | 204.6 °C | wikipedia.org |
| CAS Number | 124-09-4 | wikipedia.org |
The terminal primary amine on this compound and similar carbohydrate ligands is a versatile functional group that enables a wide array of subsequent conjugation and modification strategies. mdpi.combeilstein-journals.org These methods are used to attach the carbohydrate moiety to surfaces, nanoparticles, or large biomolecules.
Key functionalization strategies include:
Reductive Amination : This is a widely used method for coupling amine-containing molecules to molecules bearing a carbonyl group (aldehyde or ketone). frontiersin.org The reaction proceeds in two steps: the initial formation of an intermediate imine, followed by its reduction to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride. frontiersin.org This strategy has been employed to attach carbohydrate ligands to carrier proteins or to functionalize nanoparticles. mdpi.comnih.gov
Amidation : The terminal amine can readily react with carboxylic acids or, more efficiently, with activated carboxylic acid derivatives (such as N-hydroxysuccinimide esters) to form a highly stable amide bond. frontiersin.org This approach is common for functionalizing nanomaterials or creating glycoconjugates. nih.gov
N-Arylation : Specialized methods have been developed for the N-arylation of amino sugars, which involves the reaction of the amine group with in situ generated arynes. acs.org This reaction proceeds under mild, room-temperature conditions and is tolerant of many common protecting groups, allowing for the introduction of aromatic moieties onto the carbohydrate ligand. acs.org
Solid-Phase Synthesis : Amine-functionalized carbohydrate ligands can serve as building blocks in automated solid-phase synthesis. beilstein-journals.org This approach, analogous to solid-phase peptide synthesis, allows for the controlled, sequential addition of glycosylated monomers to build defined oligomeric structures with precise control over the number and spacing of carbohydrate units. beilstein-journals.org
Biochemical Interactions and Enzymatic Activity Studies
Investigations into Glycosidase Inhibition
Initial investigations centered on the inhibitory potential of N-(6-Aminohexyl)-D-gluconamide against specific human glycosidases, particularly those with clinical relevance.
Studies have explored the inhibitory action of this compound on human liver lysosomal glucocerebrosidase (also known as acid β-glucosidase). This enzyme is critically involved in the breakdown of glucosylceramide, and its deficiency leads to Gaucher disease, a lysosomal storage disorder. Research has confirmed that this compound does exhibit inhibitory activity against this enzyme.
In addition to its effects on the lysosomal enzyme, the compound has been tested against human spleen neutral aryl β-glucosidase. This enzyme, distinct from its lysosomal counterpart, plays different physiological roles. This compound was also found to inhibit the activity of this neutral β-glucosidase isoform.
To understand the structure-activity relationship of these inhibitors, the inhibitory effects of this compound were compared with its structural analogs, D-gluconamide and D-gluconyl hydrazide. A key study synthesized these three D-gluconamide derivatives and evaluated their inhibitory action on both human liver lysosomal glucocerebrosidase and human spleen neutral aryl β-glucosidase. While the specific quantitative data from this comparative analysis requires access to the full research publication, the study highlights the importance of the N-(6-aminohexyl) substituent in modulating the inhibitory potency.
| Compound | Target Enzyme | Inhibitory Activity |
| This compound | Human Liver Lysosomal Glucocerebrosidase | Investigated |
| This compound | Human Spleen Neutral Aryl β-Glucosidase | Investigated |
| D-Gluconamide | Human Liver Lysosomal Glucocerebrosidase | Investigated |
| D-Gluconamide | Human Spleen Neutral Aryl β-Glucosidase | Investigated |
| D-Gluconyl Hydrazide | Human Liver Lysosomal Glucocerebrosidase | Investigated |
| D-Gluconyl Hydrazide | Human Spleen Neutral Aryl β-Glucosidase | Investigated |
The existence of multiple β-glucosidase isoforms in humans, such as the lysosomal and neutral forms, raises the question of selective inhibition. The differential activity of this compound against these isoforms is a critical aspect of its biochemical profile. While it is known to inhibit both, the relative potency and the molecular basis for any observed selectivity are areas that warrant further detailed investigation to fully characterize its modulatory effects.
Molecular Interactions and Enzymatic Mechanisms
To comprehend the inhibitory action of this compound at a molecular level, it is essential to characterize its binding to the enzyme's active site and understand the underlying mechanisms.
The binding of inhibitors to glycosidases typically occurs within the enzyme's active site, where the natural substrate would normally bind. For β-glucosidases, this active site is a well-defined pocket. The gluconamide (B1216962) portion of this compound is designed to mimic the glucose substrate, allowing it to fit into the glycone-binding site. The extended 6-aminohexyl chain likely interacts with the aglycone-binding site, a region of the active site that accommodates the non-sugar portion of the substrate. The precise nature of these interactions, including hydrogen bonding and hydrophobic contacts between the inhibitor and the amino acid residues of the active site, would require detailed structural biology studies, such as X-ray crystallography or molecular docking simulations, which are not yet publicly available for this specific compound.
Conformational Changes Induced by Gluconamide Binding
The binding of a substrate or ligand to an enzyme's active site is often accompanied by conformational changes, a phenomenon central to the "induced fit" theory of enzyme function. While direct crystallographic or spectroscopic data on this compound binding to a specific enzyme is not available in the public domain, the principles governing these interactions can be inferred from studies on analogous systems. The binding of a gluconamide derivative like this compound would likely induce subtle yet significant structural rearrangements in the enzyme's active site to achieve a catalytically competent state.
Upon initial interaction, which is guided by a combination of electrostatic and hydrophobic forces, the flexible regions of the enzyme, such as loops and the termini of secondary structural elements, are expected to be the first to respond. The D-gluconamide head group, with its multiple hydroxyl groups, would likely form a network of hydrogen bonds with polar and charged residues within the active site. The hexylamine (B90201) tail, being hydrophobic, would preferentially interact with nonpolar pockets in the enzyme.
These initial binding events can trigger a cascade of conformational changes. Analysis of various enzyme-substrate complexes has shown that these changes can range from small side-chain rotations to larger, more concerted movements of entire domains. purdue.edu It is plausible that the binding of this compound would cause the active site to become more compact, excluding solvent molecules and creating a microenvironment conducive to catalysis. This "closing" of the active site can properly orient the catalytic residues with respect to the scissile amide bond of the substrate.
The extent of these conformational changes can be quantified by comparing the root-mean-square deviation (RMSD) between the apo (unbound) and holo (bound) forms of the enzyme. Studies on various enzymes have revealed that these changes are often subtle, with RMSD values typically in the range of 1-2 Å. wordpress.com However, even these small changes can have profound effects on the enzyme's catalytic efficiency.
The following table summarizes the potential types of conformational changes that could be induced by the binding of this compound to a hypothetical enzyme, based on general principles of enzyme-ligand interactions.
| Conformational Change | Description | Potential Impact on Catalysis |
| Side-Chain Reorientation | Rotation of amino acid side chains in the active site. | Optimizes hydrogen bonding and hydrophobic interactions with the D-gluconamide and hexylamine moieties. |
| Loop Movement | Flexible loops surrounding the active site may close over the bound substrate. | Sequesters the substrate from the bulk solvent and positions catalytic residues. |
| Domain Shift | In multi-domain enzymes, the binding of the substrate in one domain may induce a shift in the position of another domain. | Can allosterically regulate enzyme activity or bring distant catalytic groups into proximity. |
| Changes in Quaternary Structure | For oligomeric enzymes, substrate binding to one subunit may induce conformational changes in adjacent subunits. | Can lead to cooperative binding and regulation of the overall enzymatic activity. |
These conformational adjustments are not merely passive responses to substrate binding; they are integral to the catalytic process itself, ensuring the precise alignment of the substrate and the enzyme's catalytic machinery. purdue.edu
Catalytic Mechanism Elucidation for Related Amidases and Oxido-Reductases
Given the structure of this compound, two primary classes of enzymes could potentially catalyze its transformation: amidases (or more broadly, amidohydrolases) and oxidoreductases. The elucidation of the catalytic mechanisms of these enzyme families provides a framework for understanding how this compound might be processed.
Amidases
Amidases (EC 3.5.1.4) are hydrolases that catalyze the cleavage of amide bonds. wikipedia.org The hydrolysis of the amide bond in this compound would yield D-gluconic acid and 1,6-diaminohexane. The catalytic mechanism of amidases often involves a catalytic triad (B1167595) of amino acid residues in the active site. Two well-characterized catalytic triads in amidase superfamilies are Cys-Glu-Lys and Ser-Ser-Lys. wikipedia.orgnih.govebi.ac.uk
The general mechanism for a cysteine-based amidase proceeds as follows:
Nucleophilic Attack: The catalytic cysteine, activated by a nearby glutamate (B1630785) residue, acts as a nucleophile and attacks the carbonyl carbon of the amide bond in this compound. This forms a tetrahedral intermediate. nih.gov
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond. The amine product (1,6-diaminohexane) is released, and a covalent acyl-enzyme intermediate is formed between the D-gluconyl group and the catalytic cysteine. nih.gov
Deacylation: A water molecule, activated by a general base (often the same glutamate), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.
Product Release and Enzyme Regeneration: This intermediate collapses, releasing the carboxylic acid product (D-gluconic acid) and regenerating the active site cysteine, ready for another catalytic cycle. nih.gov
The key catalytic residues and their proposed roles in the hydrolysis of an amide substrate are summarized in the table below.
| Catalytic Residue | Family | Proposed Role |
| Cysteine | Nitrilase superfamily | Acts as the primary nucleophile, attacking the amide carbonyl carbon. nih.gov |
| Glutamate | Nitrilase superfamily | Acts as a general base to activate the cysteine nucleophile and later, the water molecule for deacylation. nih.gov |
| Lysine | Nitrilase superfamily | Stabilizes the tetrahedral intermediates and the leaving group. nih.gov |
| Serine | Amidase signature (AS) family | Can act as the primary nucleophile in a Ser-Ser-Lys triad. wikipedia.orgebi.ac.uk |
Oxido-Reductases
Oxidoreductases (EC 1) catalyze oxidation-reduction reactions. jax.org this compound could potentially serve as a substrate for an oxidoreductase, for instance, through the oxidation of one of the hydroxyl groups on the D-gluconamide moiety to a ketone, or the oxidation of the terminal amino group on the hexylamine tail.
The catalytic mechanism of oxidoreductases typically involves the transfer of electrons from a donor molecule (the reductant) to an acceptor molecule (the oxidant), often facilitated by cofactors such as NAD+/NADH, FAD/FADH2, or metal ions. ebi.ac.uk
A hypothetical oxidation of a secondary hydroxyl group on the D-gluconamide portion of the molecule by an NAD+-dependent dehydrogenase would proceed as follows:
Substrate Binding: this compound and the cofactor NAD+ bind to the enzyme's active site.
Hydride Transfer: A basic residue in the active site abstracts a proton from the hydroxyl group of the substrate. Simultaneously, a hydride ion (H-) is transferred from the adjacent carbon to the C4 position of the nicotinamide (B372718) ring of NAD+, reducing it to NADH.
Product Release: The oxidized product (a keto-derivative of this compound) and the reduced cofactor (NADH) are released from the active site.
The general reaction catalyzed by an oxidoreductase can be represented as: A({red}) + B({ox}) ⇌ A({ox}) + B({red})
Where A is the substrate (e.g., this compound) and B is a cofactor.
The specific mechanism and outcome would depend on the particular oxidoreductase and the availability of co-substrates.
Applications in Research Tools and Methodologies
Development of Affinity Ligands and Functionalized Matrices
The presence of a glucose moiety and a reactive terminal amine group allows for the straightforward immobilization of N-(6-Aminohexyl)-D-gluconamide onto solid supports, creating functionalized matrices for a variety of biological separations and interaction studies.
Carbohydrate-modified biomaterials are effective tools for studying and disrupting natural protein-glycan binding events. By presenting carbohydrate ligands in a multivalent fashion, these materials can overcome the typically weak affinity of monovalent protein-carbohydrate interactions. nih.gov this compound serves as an excellent building block for creating such materials. The terminal amino group allows for its covalent attachment to a variety of matrix materials, such as agarose (B213101) beads or polymer surfaces, through well-established coupling chemistries. Once immobilized, the D-gluconamide portion is displayed on the matrix surface, mimicking the natural presentation of carbohydrates and acting as a ligand for carbohydrate-binding proteins, also known as lectins. The density of the immobilized gluconamide (B1216962) can be controlled to optimize protein binding. Studies have shown that tuning carbohydrate density on a surface can significantly enhance protein binding and inhibition capabilities. nih.gov
A common strategy for the immobilization of carbohydrate-binding proteins involves the use of affinity matrices where a carbohydrate ligand is covalently attached to a solid support. The general principle is outlined in the table below:
| Step | Description |
| 1. Matrix Activation | A solid support, such as Sepharose or agarose beads, is chemically activated to create reactive groups on its surface. |
| 2. Ligand Coupling | This compound is introduced, and its terminal primary amine reacts with the activated groups on the matrix, forming a stable covalent bond. |
| 3. Blocking | Any remaining active groups on the matrix are capped or "blocked" with a small molecule to prevent non-specific binding of proteins. |
| 4. Equilibration | The affinity matrix is washed and equilibrated with a binding buffer suitable for the target carbohydrate-binding protein. |
| 5. Protein Binding | A solution containing the target protein is passed through the matrix. The carbohydrate-binding protein specifically recognizes and binds to the immobilized gluconamide ligands. |
| 6. Elution | The bound protein is eluted by changing the buffer conditions, for example, by adding a competing sugar or altering the pH or ionic strength. |
This approach allows for the efficient capture and purification of specific carbohydrate-binding proteins from complex biological mixtures.
Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture, based on a highly specific biological interaction. nih.gov this compound can be used to create affinity matrices for the purification of enzymes and other biomolecules that recognize glucose or related structures as substrates or inhibitors.
For instance, hexokinases, enzymes that phosphorylate glucose, can be purified using affinity matrices functionalized with glucose analogues. Research has demonstrated the successful use of Sepharose-N-aminoacylglucosamine derivatives for the affinity chromatography of various hexokinase isoenzymes. nih.gov The specificity of the affinity matrix can be fine-tuned by altering the length of the spacer arm and the concentration of the immobilized ligand. nih.gov this compound, with its six-carbon spacer, provides a suitable distance between the ligand and the matrix backbone, minimizing steric hindrance and facilitating effective binding of the target enzyme.
The following table summarizes the key parameters in designing an affinity matrix for enzyme purification using this compound:
| Parameter | Importance |
| Matrix Material | Should be inert, porous, and have a high surface area to allow for high ligand density and efficient binding. |
| Spacer Arm Length | A six-carbon spacer, as in this compound, is often optimal to position the ligand away from the matrix surface, making it more accessible to the enzyme's active site. |
| Ligand Density | The concentration of the immobilized ligand can affect both the binding capacity and the specificity of the chromatography. |
| Elution Conditions | Gentle elution methods, such as competition with free glucose or a change in pH, are necessary to recover the active enzyme. |
The surface functionalization of nanoparticles is crucial for their application in biomedical research, as it governs their interactions with biological systems. nih.govepa.gov The covalent attachment of molecules like this compound to the surface of nanoparticles can enhance their biocompatibility and introduce specific functionalities. The terminal amino group of this compound can be readily coupled to nanoparticles with surface carboxyl groups or other reactive moieties.
Once conjugated to the nanoparticle surface, the D-gluconamide portion presents a hydrophilic and biocompatible interface. This can help to reduce non-specific protein adsorption, a phenomenon known as the protein corona, which can alter the biological identity and behavior of nanoparticles. bohrium.com Furthermore, the displayed glucose units can be used for targeted delivery to cells that overexpress glucose transporters.
Enzymatic methods can also be employed for the site-specific immobilization of proteins onto amino-functionalized nanoparticles. nih.gov This highlights the versatility of the primary amine group on this compound for various bioconjugation strategies on nanoparticle surfaces.
| Nanoparticle Type | Surface Chemistry for Conjugation | Potential Research Application |
| Gold Nanoparticles | Thiol-gold chemistry, EDC/NHS coupling to carboxylated surfaces | Targeted drug delivery, bioimaging |
| Silica (B1680970) Nanoparticles | Silanization followed by coupling to the amine | Biosensing, controlled release |
| Magnetic Nanoparticles | Surface coating with polymers containing reactive groups | MRI contrast agents, magnetic separation |
| Polymeric Nanoparticles | Activation of surface functional groups (e.g., carboxyl, hydroxyl) | Drug encapsulation and delivery |
Advanced Derivatization and Bioconjugation Techniques
The reactive primary amine of this compound makes it a versatile component in derivatization and bioconjugation reactions, enabling the enhancement of analytical signals and the development of molecular probes.
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. Pre-column derivatization with reagents that introduce a chromophore or fluorophore is a common strategy in high-performance liquid chromatography (HPLC) to enhance the detection of analytes. nih.govnih.gov
While this compound itself is not a derivatizing agent, its primary amine can be reacted with various derivatizing agents to facilitate its own detection and quantification. For example, methods for the analysis of amino acids often involve pre-column derivatization with reagents like phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to yield highly fluorescent or UV-active derivatives. nih.govspringernature.com An HPLC method for the analysis of this compound has been developed using a reverse-phase column, indicating its amenability to standard chromatographic techniques. sielc.com To enhance its detection at low concentrations, a similar derivatization strategy targeting its primary amine could be employed.
The following table compares common pre-column derivatization reagents that could be used for the analytical enhancement of this compound:
| Derivatizing Reagent | Reactive Group Targeted | Detection Method | Advantages |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV | Stable derivatives, good for quantification |
| Dansyl Chloride | Primary and secondary amines, phenols, imidazoles | Fluorescence | High sensitivity |
| o-Phthaldialdehyde (OPA) | Primary amines | Fluorescence | Rapid reaction, automated derivatization |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence | Stable derivatives, high sensitivity |
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This compound can serve as a valuable linker in bioconjugation, connecting a targeting moiety (the gluconamide group) or a reporter molecule to another molecule of interest. The primary amine provides a convenient handle for conjugation with various reactive groups.
For the development of fluorescent probes, a fluorescent dye containing a reactive group such as an N-hydroxysuccinimide (NHS) ester can be reacted with the primary amine of this compound. The resulting conjugate would have a fluorescent tag for detection and a glucose moiety that could potentially target glucose transporters on cell surfaces. This approach is widely used in the synthesis of fluorescently labeled biomolecules for applications in cell imaging and diagnostics. nih.govcreative-biolabs.com
The general scheme for using this compound as a linker in probe development is as follows:
| Component | Role | Example |
| This compound | Linker and/or targeting moiety | Provides a flexible spacer and a glucose-based recognition element. |
| Reporter Molecule | For detection and signaling | A fluorescent dye (e.g., FITC, Rhodamine), a biotin (B1667282) molecule, or a radioisotope. |
| Reactive Groups | For covalent bond formation | The primary amine of the linker reacts with an NHS ester, isothiocyanate, or other amine-reactive group on the reporter molecule. |
This modular approach allows for the rational design of molecular probes with specific targeting and reporting capabilities for a wide range of research applications.
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Structural and Computational Investigations
Molecular Conformation and Stereochemical Analysis
The three-dimensional structure of N-(6-Aminohexyl)-D-gluconamide is dictated by the stereochemistry of the D-gluconic acid backbone, the planar nature of the amide bond, and the flexibility of the hexyl chain. Understanding these features is key to elucidating its interactions at a molecular level.
X-ray Crystallography of Glyconamide Diastereomers
While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in publicly accessible literature, analysis of closely related glyconamide structures provides significant insights into its likely solid-state conformation. For instance, studies on compounds like N,N′-ethylene bis-L-gluconamide have revealed highly organized structures dominated by extensive hydrogen-bonding networks.
In the solid state, it is anticipated that this compound molecules would arrange in a layered structure. This arrangement is facilitated by:
Intermolecular Hydrogen Bonding: The multiple hydroxyl (-OH) groups of the gluconamide (B1216962) head and the amide (-CONH-) group act as both hydrogen bond donors and acceptors. This leads to the formation of a robust two-dimensional hydrogen-bonding network, creating sheet-like structures.
Van der Waals Interactions: The hydrophobic hexyl chains would likely align with each other, interacting through Van der Waals forces and segregating from the hydrophilic gluconamide headgroups.
The amide linkage itself introduces a planar element into the structure. The C-N bond of the amide has significant double-bond character, restricting rotation and influencing the local conformation. The relative orientation of the carbonyl group and the N-H bond is typically trans, which is energetically more favorable.
Table 1: Representative Crystallographic Parameters for a Related Gluconamide Derivative (Form II of N,N′-ethylene bis-L-gluconamide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| N···O distance (intermolecular) | 2.834(4) Å - 2.840(4) Å |
| NH···O contact (intramolecular) | ~2.65 Å |
| Key Torsion Angle (O-C-C-C) | 47.3° (gauche) and 164.9° (anti-gauche) for two conformers in the asymmetric unit |
Data derived from a study on a related gluconamide and is illustrative of the types of interactions expected.
Conformational Dynamics of Carbohydrate-Amide Linkages
The D-gluconamide portion, being an open-chain sugar derivative, is not constrained to a ring structure. This allows for considerable conformational freedom around the C-C bonds of the carbohydrate backbone. However, steric hindrance and intramolecular hydrogen bonding between adjacent hydroxyl groups tend to favor an extended, zig-zag conformation.
Research on similar N-alkyl-D-gluconamides, such as N-octyl-D-gluconamide, has shown that these molecules can self-assemble into higher-order structures like helical fibers, driven by the interplay of hydrogen bonds from the amide and hydroxyl groups and hydrophobic interactions of the alkyl chains. The dynamics of the carbohydrate-amide linkage are crucial for this self-assembly process, allowing the molecules to adopt the necessary orientations for aggregation. The flexibility of the hexyl chain in this compound allows it to adopt various conformations to maximize favorable hydrophobic interactions.
Spectroscopic Characterization for Structural and Interaction Studies
Spectroscopic techniques are invaluable for probing the structural details and chiral nature of this compound, both in solution and in the solid state.
Circular Dichroism Spectroscopy for Chiral Properties
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an exquisitely sensitive probe of molecular chirality. This compound, possessing multiple chiral centers derived from D-gluconic acid, is optically active and therefore CD-active.
The CD spectrum of this compound is expected to be dominated by electronic transitions associated with the amide chromophore. The n → π* transition of the amide carbonyl group, typically observed in the 210-230 nm region, is particularly sensitive to its chiral environment. The sign and magnitude of the Cotton effect (the characteristic peak or trough in a CD spectrum) for this transition can provide information about the local conformation around the amide bond.
Self-assembly or aggregation of these molecules in solution can lead to significant changes in the CD spectrum. The formation of ordered supramolecular structures, such as helices, can induce or enhance CD signals, providing a powerful tool to monitor these processes.
Table 2: Expected Circular Dichroism Features for this compound
| Wavelength Region (nm) | Associated Transition | Expected Information |
|---|---|---|
| ~210 - 230 | Amide n → π* | Conformation of the amide linkage, chirality of the local environment |
| < 200 | Amide π → π* | Information on the peptide bond-like structure |
This table is based on general principles of CD spectroscopy for chiral amides and is predictive for the target compound.
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound and to gain insights into its conformation.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the gluconamide backbone and the aminohexyl chain. The chemical shifts and coupling constants of the methine protons (CH-OH) in the gluconamide part would confirm their relative stereochemistry. The protons on the carbon adjacent to the amide nitrogen (N-CH₂) would typically appear as a triplet, shifted downfield due to the electron-withdrawing effect of the amide group.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 170-175 ppm. The six distinct carbons of the gluconamide moiety and the six carbons of the aminohexyl chain would also be resolved.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be employed to assign all proton and carbon signals unambiguously and to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Functional Groups
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Amide Carbonyl (C=O) | - | ~173 - 175 |
| Gluconamide CH-OH | ~3.5 - 4.5 | ~63 - 74 |
| Gluconamide CH₂-OH | ~3.6 | ~64 |
| N-CH₂ (adjacent to amide) | ~3.2 - 3.4 | ~39 - 41 |
| Alkyl Chain CH₂ | ~1.2 - 1.7 | ~26 - 32 |
| N-CH₂ (adjacent to amine) | ~2.7 - 2.9 | ~40 - 42 |
Predicted values are based on standard chemical shift ranges for similar functional groups and data from analogous compounds.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups and the N-H stretch of the amide and amine groups, all involved in hydrogen bonding. The amide group would also give rise to two characteristic and strong absorptions: the Amide I band (primarily C=O stretch) around 1640 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C-H stretching vibrations of the hexyl chain would be prominent in the 2850-2950 cm⁻¹ region. The C-C backbone stretching vibrations would also be observable. The C=O stretch of the amide is also Raman active. The complementary nature of IR and Raman can help in a more complete vibrational analysis.
Table 4: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Spectroscopy |
|---|---|---|
| 3200 - 3500 (broad) | O-H and N-H stretching (H-bonded) | IR (strong) |
| 2850 - 2960 | C-H stretching (alkyl chain) | IR, Raman |
| ~1640 | Amide I (C=O stretching) | IR (strong) |
| ~1550 | Amide II (N-H bending, C-N stretching) | IR (strong) |
| 1050 - 1150 | C-O stretching (alcohols) | IR (strong) |
Values are typical for molecules containing these functional groups.
Theoretical Chemistry and Molecular Modeling
Theoretical and computational methods are powerful tools for investigating molecular properties at an atomic level. For a molecule like this compound, which combines a flexible aliphatic chain with a polar gluconamide headgroup, these techniques could provide invaluable information.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic nature of a molecule. Had such studies been performed on this compound, they would likely yield data on several key parameters.
Hypothetically, a computational investigation would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties could be calculated.
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Calculated Property | Theoretical Significance | Potential Value |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitability. | A smaller gap might suggest higher reactivity. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes electron density and predicts sites for electrophilic and nucleophilic attack. | Would highlight the electronegative oxygen and nitrogen atoms of the gluconamide and amino groups as potential sites for hydrogen bonding. |
| Partial Atomic Charges | Quantifies the charge distribution across the molecule. | Would provide insight into the polarity of different functional groups. |
Without experimental or computational data, these values remain speculative. The insights from such calculations are essential for predicting how the molecule might behave in different chemical environments and how it could interact with other molecules.
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing a "computational microscope" to observe molecular motion and interactions. For this compound, MD simulations would be particularly insightful for understanding its interactions with biological macromolecules, such as proteins or nucleic acids, which often act as receptors.
A typical MD simulation would involve placing the this compound molecule (the ligand) in a simulated environment with a target receptor, often solvated in water to mimic physiological conditions. The simulation would then calculate the forces between all atoms and their subsequent movements over a set period, revealing how the ligand explores the receptor's binding site and settles into favorable conformations.
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound with a Hypothetical Receptor
| Simulation Output | Information Gained | Relevance |
|---|---|---|
| Binding Free Energy | Quantifies the strength of the ligand-receptor interaction. | A lower binding free energy would indicate a more stable and favorable interaction. |
| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand in the binding pocket. | Low RMSD values would suggest a stable binding mode. |
| Hydrogen Bond Analysis | Identifies the specific hydrogen bonds formed between the ligand and receptor. | Would pinpoint the key amino acid residues involved in the interaction. |
| Conformational Changes | Shows how the ligand and receptor change shape upon binding. | Could reveal induced-fit mechanisms that are crucial for biological activity. |
In the absence of any published MD simulation studies on this compound, our understanding of its dynamic interactions with any potential biological targets is purely theoretical. The execution of such simulations would be a critical step in exploring its potential as a bioactive agent.
Future Research Directions and Translational Potential
Advances in Glycoconjugate Chemistry and Glycobiology
The structure of N-(6-Aminohexyl)-D-gluconamide makes it a valuable building block in the field of glycoconjugate chemistry and glycobiology. The D-gluconamide portion serves as a mimic of natural monosaccharides, while the terminal primary amine on the hexyl spacer provides a reactive handle for covalent attachment to other molecules. This dual functionality is pivotal for the synthesis of neoglycoconjugates—synthetic molecules designed to study the complex roles of carbohydrates in biological systems.
Future research will likely focus on utilizing this compound to construct multivalent glycan structures, often referred to as glycoclusters or glycodendrimers. By attaching multiple units of this compound to a central scaffold, researchers can create molecules that present multiple carbohydrate mimics. This is crucial for studying the avidity-driven interactions between cell surface glycans and carbohydrate-binding proteins like lectins, which mediate processes such as cell adhesion, signaling, and pathogen recognition. The defined length of the hexyl spacer is also advantageous, as it provides spatial separation between the carbohydrate mimic and the scaffold, ensuring proper presentation and accessibility for protein binding.
Furthermore, its use in creating custom glycopolymers facilitates the investigation of complex biological interactions in a controlled manner. nih.gov These synthetic tools are instrumental in decoupling and understanding the specific contributions of carbohydrate structures to biological functions, an area that remains a significant challenge in glycobiology.
Innovation in Biosensor and Diagnostic Platform Development
The development of advanced biosensors and diagnostic platforms relies on the stable and oriented immobilization of biorecognition molecules onto a sensor surface. This compound is an ideal candidate for this purpose, particularly in the fabrication of glycan arrays and chips. researchgate.net The terminal amino group can be readily coupled to surfaces functionalized with N-hydroxysuccinimide (NHS) esters or other amine-reactive groups, forming stable amide bonds. researchgate.net This covalent attachment strategy ensures that the glycan mimic is presented in a uniform and accessible orientation for interaction analysis. researchgate.net
Innovations in this area are expected to involve the integration of this compound into various label-free detection platforms, such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical sensors. These platforms can provide real-time kinetic data on the binding of proteins, antibodies, or whole pathogens to the immobilized gluconamide (B1216962), offering insights into disease mechanisms and aiding in the discovery of new diagnostic biomarkers. mdpi.comresearchgate.net For instance, a sensor chip functionalized with this compound could be used to screen patient sera for antibodies that recognize specific glycan structures, potentially leading to new diagnostic tests for autoimmune diseases or cancer.
| Biosensor Platform | Role of this compound | Potential Diagnostic Application |
| Glycan Microarrays | Serves as an amine-functionalized linker for covalent immobilization onto NHS-activated glass slides. researchgate.net | High-throughput screening of protein-carbohydrate interactions; profiling serum antibody responses against specific glycans. |
| Surface Plasmon Resonance (SPR) | Forms a self-assembled monolayer on a gold sensor chip, presenting a carbohydrate surface for real-time binding analysis. | Quantitative analysis of binding kinetics for drug discovery; detection of pathogen lectins or toxins. |
| Electrochemical Sensors | Acts as the recognition element on a functionalized electrode surface, generating a signal upon binding of the target analyte. | Point-of-care testing for specific biomarkers; rapid detection of bacterial or viral pathogens. |
| Quartz Crystal Microbalance (QCM) | Immobilized on the quartz crystal surface to measure mass changes upon binding of target molecules from a sample. | Studying the interactions of cells with carbohydrate surfaces; detecting macromolecules that bind to glycans. |
Development of Enzyme Modulators for Biochemical Probes
Carbohydrate-based molecules are frequently explored as modulators for enzymes involved in glycan metabolism, such as glycosidases and glycosyltransferases. While the primary application of this compound has been in bioconjugation and surface functionalization, its structure holds potential for the development of enzyme modulators. The gluconamide headgroup can be recognized by the active site of certain carbohydrate-processing enzymes, and the alkyl chain can be modified to enhance binding affinity or introduce inhibitory functions.
Future research in this domain would involve using this compound as a scaffold. Medicinal chemists could synthesize a library of derivatives by modifying the hexyl chain or the hydroxyl groups of the gluconamide moiety. These derivatives could then be screened for inhibitory activity against specific enzymes. Such compounds could serve as valuable biochemical probes to study enzyme function in complex biological pathways or as starting points for the development of therapeutic agents for diseases characterized by aberrant glycan metabolism. However, it is important to note that this remains a prospective area, with current research focusing more on its utility as a linker rather than as a direct enzyme modulator.
Exploitation in Advanced Materials Science and Nanotechnology
The amphiphilic nature of N-alkyl-D-gluconamides, where the gluconamide head is hydrophilic and the alkyl chain is hydrophobic, makes them excellent candidates for the creation of advanced materials through self-assembly. researchgate.net Depending on the concentration and temperature, these molecules can form various structures in aqueous solutions, including micelles, fibers, and hydrogels. researchgate.net The ability of related N-alkyl-gluconamides to form gels composed of highly ordered, twisted ropes highlights their potential in creating structured biomaterials. researchgate.net
The terminal amino group of this compound adds a critical layer of functionality, enabling its use as a surface-modifying agent for nanoparticles and other nanomaterials. For example, it can be grafted onto the surface of gold nanoparticles, quantum dots, or carbon-based materials to improve their biocompatibility and aqueous dispersibility. nih.gov Such functionalized nanoparticles could be used for targeted drug delivery, where the gluconamide moiety might interact with specific cell surface receptors. nih.gov
Furthermore, this compound can be incorporated into polymer backbones to create novel hydrogels or functional polymers. These materials could find applications in tissue engineering, as controlled-release drug delivery systems, or as matrices for 3D cell culture, where the carbohydrate component can influence cell behavior. nih.gov
| Material Type | Role of this compound | Potential Application |
| Hydrogels | Acts as a gelling agent through self-assembly driven by hydrogen bonding of the gluconamide heads and hydrophobic interactions of the hexyl chains. researchgate.net | Scaffolds for tissue engineering, matrices for controlled drug release, 3D cell culture systems. |
| Functionalized Nanoparticles | Covalently attached to the nanoparticle surface via its amine group to provide a hydrophilic and biocompatible carbohydrate coating. | Targeted drug delivery, biomedical imaging contrast agents, biosensing probes. nih.gov |
| Amphiphilic Polymers | Incorporated as a side chain onto a polymer backbone, imparting amphiphilic properties for self-assembly into micelles or vesicles. mdpi.com | Nanocarriers for hydrophobic drugs, agents for stabilizing emulsions. nih.gov |
| Surface Coatings | Used to modify surfaces of medical implants or devices to improve biocompatibility and reduce non-specific protein adsorption. | Biocompatible coatings for implants, anti-fouling surfaces for diagnostic devices. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-Aminohexyl)-D-gluconamide, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves coupling reactions between D-gluconic acid derivatives and 1,6-diaminohexane. For example, carbodiimide-mediated amide bond formation (e.g., EDC/NHS chemistry) is commonly used to link the aminohexyl spacer to the gluconamide backbone . Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and purity by analyzing proton and carbon environments .
- Mass Spectrometry (MS) : For molecular weight verification and detection of side products (e.g., incomplete coupling) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability under aqueous conditions .
Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Stability Testing : Use accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) followed by HPLC or LC-MS to track decomposition products .
- Dynamic Light Scattering (DLS) : To monitor aggregation in aqueous buffers, which may indicate instability .
- Circular Dichroism (CD) Spectroscopy : For assessing conformational integrity in solutions mimicking biological environments .
Advanced Research Questions
Q. What strategies are recommended for optimizing the conjugation efficiency of this compound to biomolecules in sensor development?
- Methodological Answer :
- Site-Specific Conjugation : Utilize the primary amine on the aminohexyl spacer for targeted coupling to thiolated biomolecules (e.g., via maleimide chemistry) .
- Controlled Reaction Stoichiometry : Optimize molar ratios of reactants to minimize cross-linking. For example, a 1:3 molar ratio (biomolecule:this compound) reduces steric hindrance .
- Surface Plasmon Resonance (SPR) : Real-time monitoring of conjugation efficiency on sensor surfaces .
Q. How does the aminohexyl spacer in this compound influence its interaction with biological membranes or proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict spacer flexibility and membrane penetration depth .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with lipid bilayers or receptors (e.g., lectins) .
- Fluorescence Anisotropy : Measure changes in rotational mobility when the compound interacts with membranes .
Q. How can researchers resolve discrepancies in bioactivity data of this compound derivatives across different studies?
- Methodological Answer :
- Meta-Analysis of Experimental Variables : Compare buffer composition (e.g., ionic strength), temperature, and biomolecule batches .
- Dose-Response Curve Standardization : Normalize activity data to account for variations in compound solubility or aggregation .
- Cross-Validation with Orthogonal Assays : Use SPR alongside fluorescence-based assays to confirm binding kinetics .
Q. What computational modeling approaches can predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina or Schrödinger Maestro to model interactions with active sites .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic interactions in enzyme-substrate complexes .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting reports on the pH-dependent solubility of this compound?
- Methodological Answer :
- Controlled pH Titration Studies : Measure solubility across a pH range (2–12) using nephelometry or UV-Vis spectroscopy .
- Ionic Strength Adjustments : Test solubility in buffers with varying NaCl concentrations to isolate electrostatic effects .
- Cross-Laboratory Reprodubility Checks : Share standardized protocols (e.g., USP methods) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
